Cas no 923193-33-3 (N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide)

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide is a specialized benzamide derivative featuring a trifluoromethyl group, a thiophene moiety, and a methoxybenzenesulfonyl substituent. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structurally diverse functional groups, which may enhance binding affinity and metabolic stability. The presence of the trifluoromethyl group can improve lipophilicity and bioavailability, while the thiophene and sulfonyl components may contribute to selective interactions with biological targets. Its well-defined molecular architecture makes it a valuable intermediate for the development of novel therapeutic agents, particularly in the exploration of enzyme inhibitors or receptor modulators. Suitable for controlled synthetic applications under standard laboratory conditions.
N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide structure
923193-33-3 structure
Product Name:N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide
CAS No:923193-33-3
MF:C21H18F3NO4S2
MW:469.497133731842
CID:5515569
Update Time:2025-11-06

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(trifluoromethyl)-
    • N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C21H18F3NO4S2/c1-29-14-8-10-15(11-9-14)31(27,28)19(18-7-4-12-30-18)13-25-20(26)16-5-2-3-6-17(16)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
    • InChI Key: BOQPSKMOKRQPEN-UHFFFAOYSA-N
    • SMILES: C(NCC(S(C1=CC=C(OC)C=C1)(=O)=O)C1SC=CC=1)(=O)C1=CC=CC=C1C(F)(F)F

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide

N-2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide (CAS No. 923193-33-3): An Overview of a Potent and Versatile Compound

N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide (CAS No. 923193-33-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a methoxybenzenesulfonyl, thiophenyl, and trifluoromethyl groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide is composed of several key functional groups that contribute to its pharmacological properties. The methoxybenzenesulfonyl group, which is a common moiety in many bioactive compounds, enhances the lipophilicity and metabolic stability of the molecule. The thiophenyl group, known for its aromaticity and electron-withdrawing properties, adds to the compound's overall hydrophobicity and can influence its binding affinity to biological targets. The trifluoromethyl group, a well-known substituent in drug design, provides additional stability and can modulate the compound's pharmacokinetic properties.

In recent years, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide has been extensively studied for its potential as an inhibitor of various enzymes and receptors. One of the most notable applications is its use as an inhibitor of the enzyme cyclooxygenase (COX), which plays a crucial role in the production of prostaglandins, key mediators of inflammation and pain. Studies have shown that this compound exhibits potent COX inhibitory activity, making it a promising candidate for the development of anti-inflammatory drugs.

Beyond its anti-inflammatory properties, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide has also been investigated for its potential as an anticancer agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. Specifically, it has been shown to inhibit the activity of kinases such as AKT and ERK, which are frequently dysregulated in cancer cells.

The pharmacokinetic profile of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide is another important aspect of its therapeutic potential. Preclinical studies have indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures sustained therapeutic effects. Additionally, the compound has been shown to have low toxicity in animal models, further supporting its safety profile.

In the context of drug development, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide has progressed through various stages of preclinical testing. In vitro assays have confirmed its high potency against target enzymes and receptors, while in vivo studies have demonstrated its efficacy in animal models of inflammation and cancer. These findings have paved the way for further clinical evaluation.

The structural versatility of N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide also makes it an attractive scaffold for medicinal chemistry optimization. Researchers have explored various structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. For example, substituting different functional groups on the thiophenyl ring or introducing additional fluorine atoms has led to derivatives with improved biological activities.

In conclusion, N-2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl-2-(trifluoromethyl)benzamide (CAS No. 923193-33-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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